Scientific Field: Organic Chemistry
Summary: 2,3,5,6-Tetrafluoropyridine derivatives are synthesized by reacting pentafluoropyridine with various nucleophiles such as malononitrile, 1-methyl-tetrazole-5-thiol, and piperazine
Methods: The reaction of pentafluoropyridine with malononitrile under basic conditions (K2CO3) in DMF at reflux yields 4-(malononitrile)-2,3,5,6-tetrafluoropyridine
Results: These reactions provided 4-substituted 2,3,5,6-tetrafluoropyridine derivatives in good yields
Scientific Field: Inorganic Chemistry
Results: The resulting reagents can be used in further chemical reactions.
Scientific Field: Pharmacology
Summary: 2,3,5,6-Tetrafluoropyridine is used in the synthesis of various drug-like systems.
Scientific Field: Industrial Chemistry
Scientific Field: Various (Medicine, Agriculture, Manufacturing, Textiles)
Summary: 2,3,5,6-Tetrafluoropyridine is widely used in medicine, pesticides, rubber, dyes and other fields.
Results: All five fluorine atoms in pentafluoropyridine may be substituted by an appropriate nucleophile.
2,3,5,6-Tetrafluoropyridine is a fluorinated derivative of pyridine, characterized by the presence of four fluorine atoms attached to the carbon atoms at positions 2, 3, 5, and 6 of the pyridine ring. Its molecular formula is C₅HF₄N, and it has a molecular weight of 151.06 g/mol. This compound is notable for its unique electronic properties due to the electronegative fluorine atoms, which influence its reactivity and interactions in various chemical environments.
The reactivity of 2,3,5,6-tetrafluoropyridine is primarily governed by nucleophilic substitution reactions. The compound can undergo nucleophilic attack at the para position relative to the nitrogen atom in the pyridine ring. For example, reactions with nucleophiles such as malononitrile and piperazine have been documented, yielding various substituted derivatives in good yields . The regioselectivity of these reactions is influenced by the electronic effects of the fluorine substituents, with para positions being more reactive compared to ortho and meta positions.
While specific biological activities of 2,3,5,6-tetrafluoropyridine are not extensively documented, its derivatives have shown potential in pharmaceutical applications. Some studies suggest that compounds derived from this tetrafluoropyridine exhibit antimicrobial and anti-inflammatory properties. The presence of fluorine atoms often enhances bioavailability and alters pharmacokinetic profiles, making these compounds interesting candidates for drug development .
Synthesis of 2,3,5,6-tetrafluoropyridine can be achieved through several methods:
2,3,5,6-Tetrafluoropyridine has several applications across different fields:
Interaction studies involving 2,3,5,6-tetrafluoropyridine often focus on its reactivity with biological macromolecules or other chemical species. The electron-withdrawing nature of fluorine can enhance interactions with certain proteins or enzymes. Additionally, studies have indicated that its derivatives may interact favorably with specific receptors or enzymes due to their structural similarities to naturally occurring compounds .
Several compounds share structural similarities with 2,3,5,6-tetrafluoropyridine. Below is a comparison highlighting their uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
2-Fluoropyridine | 372-08-7 | 0.62 | Contains only one fluorine atom; less reactive. |
3-Fluoropyridine | 372-09-8 | 0.65 | Fluorination at position three; different reactivity pattern. |
Pentafluoropyridine | 354-44-5 | 0.79 | Fully fluorinated; higher reactivity due to more electronegative sites. |
2,4-Difluoropyridine | 400-38-8 | 0.73 | Two fluorines; distinct electronic properties affecting reactivity. |
The uniqueness of 2,3,5,6-tetrafluoropyridine lies in its specific arrangement of fluorine atoms which significantly influences its chemical behavior and potential applications compared to other pyridine derivatives.
Flammable;Irritant